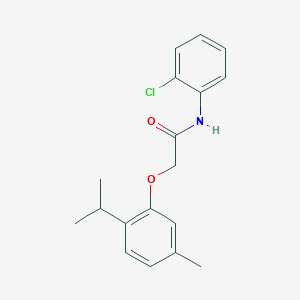
N-(2-chlorophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide, commonly known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) used to relieve pain and inflammation in various conditions, including arthritis, menstrual cramps, and post-operative pain. Diclofenac is also used in the treatment of migraine headaches and fever.
作用機序
Diclofenac inhibits the activity of COX enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. COX enzymes exist in two isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in various tissues and is responsible for the production of prostaglandins that maintain normal physiological functions. COX-2 is induced in response to inflammation and is responsible for the production of prostaglandins that cause pain and inflammation. Diclofenac inhibits both COX-1 and COX-2 enzymes, but it has a higher affinity for COX-2.
Biochemical and Physiological Effects:
Diclofenac has been shown to reduce pain and inflammation in various conditions, including arthritis, menstrual cramps, and post-operative pain. It has also been shown to reduce fever and migraine headaches. Diclofenac has been shown to have antioxidant properties and has been shown to reduce oxidative stress in various tissues. However, diclofenac has been associated with adverse effects, including gastrointestinal bleeding, renal toxicity, and cardiovascular events.
実験室実験の利点と制限
Diclofenac is widely used in laboratory experiments to study the mechanism of action of N-(2-chlorophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamides and to investigate the role of prostaglandins in various physiological processes. Diclofenac is readily available, and its mechanism of action is well understood. However, diclofenac has been associated with adverse effects, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on diclofenac. One area of research is the development of new N-(2-chlorophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamides with fewer adverse effects. Another area of research is the investigation of the role of diclofenac in the regulation of oxidative stress and inflammation. Additionally, research is needed to investigate the potential use of diclofenac in the treatment of other conditions, such as cancer and neurodegenerative diseases.
合成法
Diclofenac can be synthesized by the reaction of 2-chlorobenzoic acid with 2-(2-isopropyl-5-methylphenoxy)acetic acid in the presence of thionyl chloride and triethylamine. The resulting intermediate is then treated with 2-aminoethanol to yield diclofenac.
科学的研究の応用
Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. Diclofenac is also known to have antioxidant properties and has been shown to reduce oxidative stress in various tissues.
特性
IUPAC Name |
N-(2-chlorophenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-12(2)14-9-8-13(3)10-17(14)22-11-18(21)20-16-7-5-4-6-15(16)19/h4-10,12H,11H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTXMHQIDSBADM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

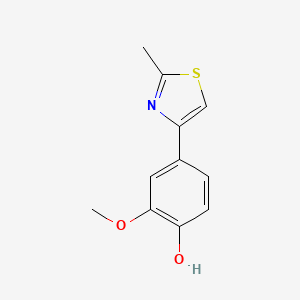
![N-methyl-2-(3-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5797708.png)
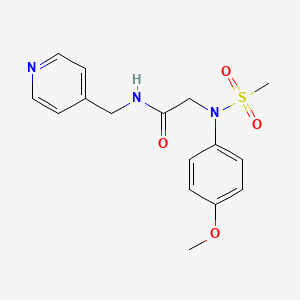
![6-chloro-4-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-2-(2-pyridinyl)quinoline](/img/structure/B5797731.png)
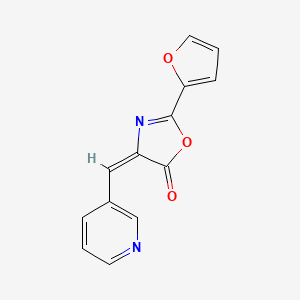

![N'-[(2,6-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5797749.png)
![5-{[4-(2-furoylamino)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5797752.png)

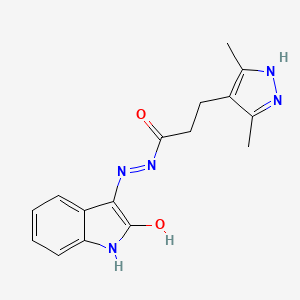
![2,3,4,7,8,9,10,11-octahydro-1H-cyclohepta[4,5]thieno[2,3-b]quinolin-12-amine](/img/structure/B5797765.png)
![N-[3-(butyrylamino)phenyl]-3-ethoxybenzamide](/img/structure/B5797778.png)

